

4,4-Dimethylcyclohexane-1-carboxylic acid structure elucidation

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Compound of Interest

Compound Name: 4,4-Dimethylcyclohexane-1-carboxylic acid

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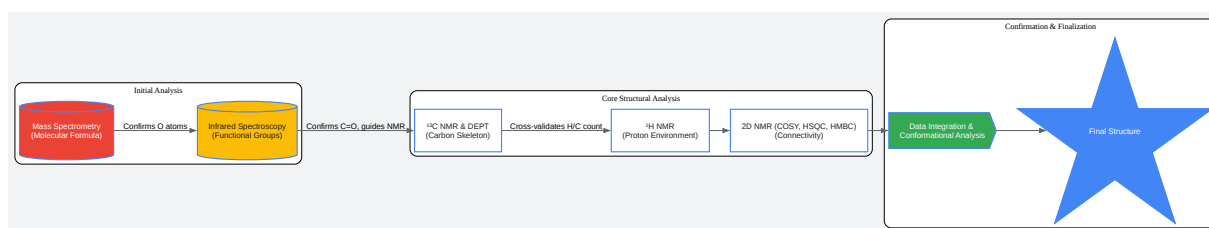
An In-Depth Technical Guide to the Structure Elucidation of **4,4-Dimethylcyclohexane-1-carboxylic acid**

Introduction: The Structural Challenge

4,4-Dimethylcyclohexane-1-carboxylic acid ($C_9H_{16}O_2$) is a saturated cyclic carboxylic acid whose seemingly simple structure presents a fascinating case study in modern analytical chemistry.^[1] For researchers in medicinal chemistry and materials science, confirming the precise three-dimensional arrangement of its atoms is not merely an academic exercise. The stereochemistry of the carboxylic acid group relative to the rigid, gem-dimethyl-substituted cyclohexane ring dictates the molecule's physical properties, reactivity, and potential biological interactions. This guide provides a comprehensive, multi-technique approach to its structure elucidation, moving beyond simple data reporting to explain the strategic rationale behind each analytical step. Our methodology emphasizes a self-validating workflow, where data from each technique corroborates and refines the conclusions drawn from the others, ensuring the highest degree of confidence in the final structural assignment.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is a logical puzzle. We begin with a broad overview and progressively add layers of high-resolution detail. Our workflow is designed to be efficient and conclusive, ensuring that each step builds upon the last.



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Figure 1: A strategic workflow for comprehensive structure elucidation.

Part 1: Foundational Analysis - Molecular Mass and Functional Groups

Mass Spectrometry (MS): Establishing the Molecular Formula

Expertise & Causality: The first step is always to determine the molecular weight and, ideally, the elemental composition. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. It provides a highly accurate mass measurement, allowing us to distinguish between isobaric compounds (different formulas with the same nominal mass).

Expected Data & Interpretation: For **4,4-dimethylcyclohexane-1-carboxylic acid** ($C_9H_{16}O_2$), the calculated exact mass is 156.11503 Da.[1] An HRMS experiment (e.g., ESI-TOF) should yield a molecular ion peak $[M+H]^+$ at m/z 157.12232 or $[M-H]^-$ at m/z 155.10776.[2] The observation of this precise mass confirms the elemental formula $C_9H_{16}O_2$, providing the foundational piece of our puzzle.

Key fragmentation patterns in mass spectrometry for carboxylic acids involve the sequential loss of OH (17 mass units) and CO (28 mass units).[3] We would anticipate fragments corresponding to the loss of the hydroxyl radical and the subsequent loss of carbon monoxide, further corroborating the presence of the -COOH group.

Ion/Fragment	Formula	Expected m/z (Monoisotopic)	Significance
$[M]^+$	$C_9H_{16}O_2$	156.115	Molecular Ion
$[M-OH]^+$	$C_9H_{15}O$	139.112	Loss of hydroxyl group from COOH
$[M-COOH]^+$	C_8H_{15}	111.117	Loss of the entire carboxyl group

Infrared (IR) Spectroscopy: Identifying the Carboxylic Acid Moiety

Expertise & Causality: IR spectroscopy is exceptionally powerful for identifying specific functional groups based on their vibrational frequencies. For a carboxylic acid, the signatures are unmistakable and arise from the C=O and O-H bonds of the carboxyl group.

Expected Data & Interpretation: The IR spectrum provides immediate, unequivocal evidence of the carboxylic acid functional group. The presence of two key features is diagnostic:

- O-H Stretch: A very broad, strong absorption band spanning from approximately 2500 to 3300 cm^{-1} . [4] This exceptional broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the condensed phase. [5][6]

- C=O Stretch: A sharp, very intense absorption centered around 1700-1725 cm^{-1} .^[6] For a saturated aliphatic acid like our target, this peak is expected around 1710 cm^{-1} when dimerized.^[4]^[7]

Additional confirmatory peaks include the C-O stretch (1210-1320 cm^{-1}) and the out-of-plane O-H bend (~920 cm^{-1}).^[5]

Vibrational Mode	Expected Wavenumber (cm^{-1})	Appearance	Causality
O-H Stretch	2500 - 3300	Very Broad, Strong	Hydrogen-bonded - COOH group ^[4] ^[5]
C-H Stretch (sp^3)	2850 - 2960	Sharp, Medium-Strong	Aliphatic C-H bonds in the ring and methyl groups
C=O Stretch	1700 - 1725	Sharp, Very Strong	Carbonyl of a saturated carboxylic acid dimer ^[6]
C-O Stretch	1210 - 1320	Strong	Stretching of the carbon-oxygen single bond

Part 2: High-Resolution Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the local environment of each proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Causality: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. Given the symmetry of **4,4-dimethylcyclohexane-1-carboxylic acid**, we predict fewer than 9 signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial here; it differentiates between CH₃, CH₂, CH, and quaternary carbons, which is essential for assembling the structure.

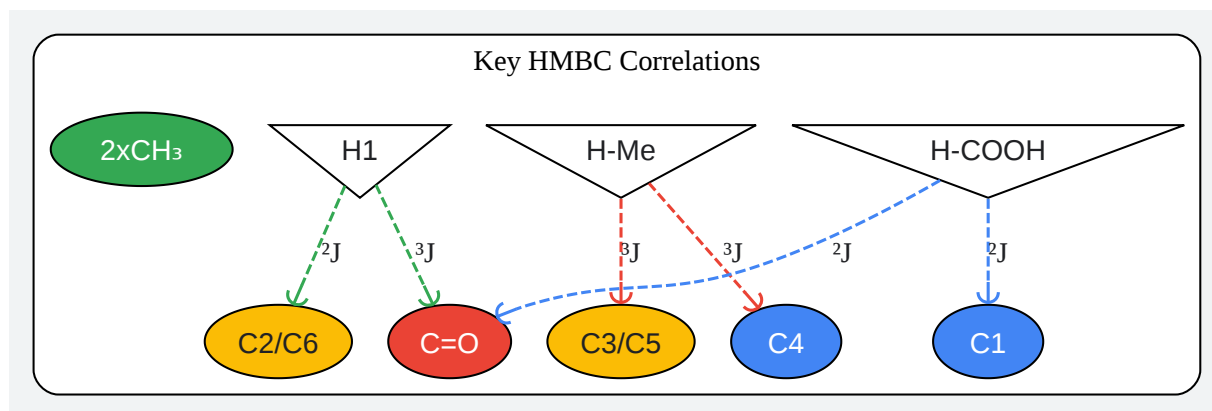
Expected Data & Interpretation: The molecule has a plane of symmetry passing through C1 and C4. Therefore, we expect to see 7 distinct carbon signals.

Predicted Shift (δ , ppm)	Assignment	DEPT-135 Phase	Rationale
~180-185	C=O (C7)	No Signal	Carboxyl carbons are highly deshielded.[3] [4]
~40-45	C1	Positive (CH)	Methine carbon attached to the electron-withdrawing COOH group.
~35-40	C3, C5	Negative (CH ₂)	Methylene carbons, equivalent due to symmetry.
~30-35	C4	No Signal	Quaternary carbon attached to two methyl groups.
~28-32	C2, C6	Negative (CH ₂)	Methylene carbons adjacent to C1, equivalent due to symmetry.
~25-30	2 x CH ₃	Positive (CH ₃)	Geminal methyl groups attached to C4, equivalent due to symmetry.

¹H NMR Spectroscopy & Conformational Analysis: Probing the 3D Structure

Expertise & Causality: ¹H NMR provides the most intricate detail. We analyze chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons). For a cyclohexane derivative, the analysis is incomplete without considering the chair

conformation. The carboxylic acid is a bulky group and will strongly prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial protons on the same face of the ring.[8][9]



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Figure 3: Expected key long-range (2-3 bond) HMBC correlations.

Part 3: Experimental Protocols

Trustworthy data originates from meticulous experimental execution. The following are standardized protocols.

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh ~10-15 mg of **4,4-dimethylcyclohexane-1-carboxylic acid** into a clean, dry vial.
- Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Acquisition:
 - Acquire a standard ^1H spectrum (16-32 scans).

- Acquire a proton-decoupled ^{13}C spectrum (1024-2048 scans).
- Acquire DEPT-135, gCOSY, gHSQC, and gHMBC spectra using standard instrument parameters, ensuring sufficient resolution in both dimensions.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric H_2O and CO_2 signals.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil and collect the spectrum (typically 16-32 scans at a resolution of 4 cm^{-1}).
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 1\text{ mg/mL}$) in a suitable solvent like methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source. Run in both positive and negative ion modes to observe $[\text{M}+\text{H}]^+$ and $[\text{M}-\text{H}]^-$.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da), ensuring the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Conclusion: A Self-Validating Structural Proof

The structure of **4,4-dimethylcyclohexane-1-carboxylic acid** is confirmed through the cohesive integration of multiple analytical techniques. HRMS establishes the elemental formula $\text{C}_9\text{H}_{16}\text{O}_2$. IR spectroscopy provides definitive evidence of the carboxylic acid functional group. ^{13}C and DEPT NMR spectra reveal the 7 unique carbon environments consistent with the molecule's symmetry. Finally, ^1H and 2D NMR not only confirm the proton environments and their counts but also establish the rigid conformational preference of the equatorial carboxylic

acid and, through HMBC, provide unambiguous proof of the connectivity between the gem-dimethyl group, the cyclohexane ring, and the carboxyl moiety. Each piece of data validates the others, leading to a single, undeniable structural conclusion.

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